molecular formula C26H22ClN3O3 B11291532 1-(4-chlorobenzyl)-8-methoxy-5-methyl-3-(4-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(4-chlorobenzyl)-8-methoxy-5-methyl-3-(4-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11291532
M. Wt: 459.9 g/mol
InChI Key: UXSZMFKZSVSSIB-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including chlorophenyl, methoxy, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrimido Ring: The indole derivative undergoes cyclization with a suitable reagent to form the pyrimido ring.

    Functional Group Modifications:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and molecular mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE include other pyrimidoindole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

  • 1-[(4-BROMOPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE
  • 1-[(4-FLUOROPHENYL)METHYL]-8-METHOXY-5-METHYL-3-(4-METHYLPHENYL)-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its biological activity.

Properties

Molecular Formula

C26H22ClN3O3

Molecular Weight

459.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-methoxy-5-methyl-3-(4-methylphenyl)pyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H22ClN3O3/c1-16-4-10-19(11-5-16)30-25(31)24-23(21-14-20(33-3)12-13-22(21)28(24)2)29(26(30)32)15-17-6-8-18(27)9-7-17/h4-14H,15H2,1-3H3

InChI Key

UXSZMFKZSVSSIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)OC)N(C2=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

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